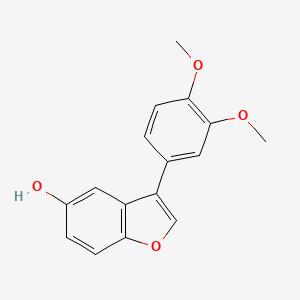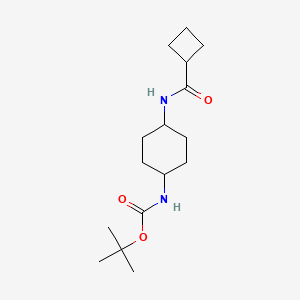
tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate” is a complex organic compound. While specific information about this exact compound is limited, we can infer some properties based on its structure and the properties of similar compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring and a cyclobutanecarbonyl group, both of which are common in organic chemistry. The tert-butyl carbamate group would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group, which is known to participate in a variety of chemical reactions. The cyclohexyl and cyclobutanecarbonyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that this compound might be a white to pale yellow or pale pink crystalline powder . It might be soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, was achieved using an iodolactamization step. This synthesis is crucial in the development of CCR2 antagonists which have applications in various medical therapies (Campbell et al., 2009).
Alkene Transfer Hydro-tert-Butylation
Cyclohexa-1,4-dienes with a tert-butyl group at C3 have been used as isobutane equivalents in the B(C6 F5)3-catalyzed transfer hydro-tert-butylation of alkenes. This method introduces tertiary alkyl groups into carbon frameworks, expanding the possibilities in organic synthesis (Keess & Oestreich, 2017).
Stereoselective Synthesis of Factor Xa Inhibitors
An efficient route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid, has been developed. These stereoisomers are key intermediates in the synthesis of factor Xa inhibitors, which are significant in the development of anticoagulant drugs (Wang, Ma, Reddy, & Hu, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[4-(cyclobutanecarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13-9-7-12(8-10-13)17-14(19)11-5-4-6-11/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKYIAKUYFISKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)
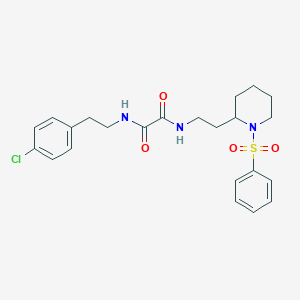
![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)
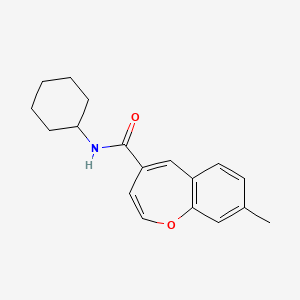
![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)
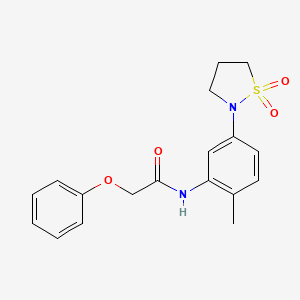
![6-Chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B2827107.png)
![1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2827108.png)
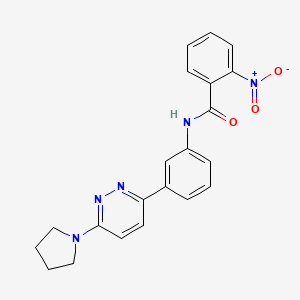
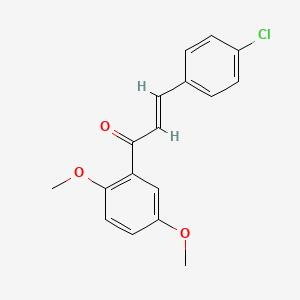
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)
